![molecular formula C13H19Cl2N3O B2999849 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride CAS No. 1572264-94-8](/img/structure/B2999849.png)
[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures often involve reactions such as alkylation, aminal formation, and others .Molecular Structure Analysis
The compound likely contains a piperidine ring, a pyridine ring, and an aminomethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperidine ring often have basic properties due to the presence of the nitrogen atom .Aplicaciones Científicas De Investigación
1. Syntheses of Zinc Complexes and Catalysis
The compound has been utilized in the synthesis of zinc complexes. For instance, Darbre et al. (2002) synthesized ligands related to this compound and demonstrated their application in catalyzing aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
2. Crystal Structure Analysis
Revathi et al. (2015) conducted a crystal structure analysis of an adduct comprising 0.75 4-hydroxypiperidin-1-yl and 0.25 4-piperidin-1-yl substituents, demonstrating the compound's significance in understanding molecular orientations and interactions (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
3. Role in the Synthesis of Novel Molecular Structures
The synthesis and molecular structure analysis of closely related compounds has been a subject of study. Lakshminarayana et al. (2009) synthesized a compound with a similar structure and analyzed it using X-ray diffraction, providing insights into its molecular structure and potential applications (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
4. In Situ Template Generation in Syntheses
Wang et al. (2013) discussed the in situ template generation in the syntheses of open-framework zinc phosphites and phosphate, involving transformations of related organic cyclic aliphatic and aromatic amines (Wang, Li, Zhang, Wang, Pang, Wang, Wang, Lin, & Pan, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c1-9-4-3-7-17(11(9)8-15)13(18)10-5-2-6-12(14)16-10;/h2,5-6,9,11H,3-4,7-8,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQZKSPYMPXVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CN)C(=O)C2=NC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

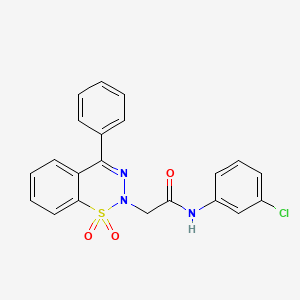
![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)
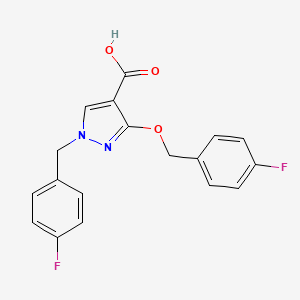
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)
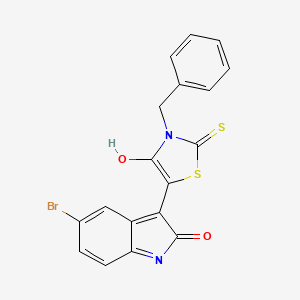
![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)
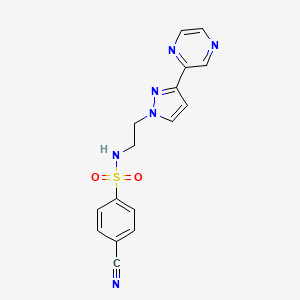
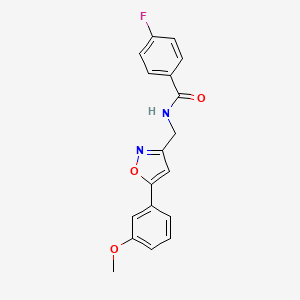

![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)
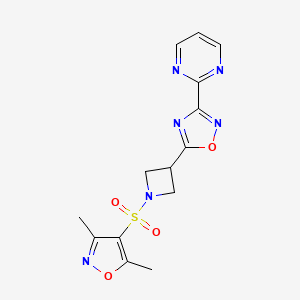
![(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2999784.png)
![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)